1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone
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Description
1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an isoxazole moiety, and a dihydrobenzo[b][1,4]dioxin fragment. Its molecular formula is C24H28N4O3 with a molecular weight of approximately 420.51 g/mol. The structural complexity suggests various interactions with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Benzylpiperazine : Known for modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in neurological disorders.
- Isoxazole : Exhibits anti-inflammatory properties and has been linked to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways.
- Dihydrobenzo[b][1,4]dioxin : This moiety has been associated with hepatoprotective effects and may contribute to the overall therapeutic potential of the compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzylpiperazine derivatives. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against these pathogens due to its ability to interact with bacterial cell membranes.
Antitumor Activity
Research indicates that isoxazole derivatives exhibit antitumor activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzylpiperazine group may enhance this activity by targeting specific cancer-related pathways.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes is significant for its anti-inflammatory properties. Studies have shown that isoxazole derivatives can effectively reduce inflammation in various models . This suggests that this compound could be beneficial in treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and E. coli . This indicates that the compound may possess similar or enhanced antibacterial properties.
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of isoxazole derivatives highlighted their potential in reducing edema in animal models . The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a novel therapeutic agent for inflammatory diseases.
Data Tables
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-24(27-10-8-26(9-11-27)17-18-4-2-1-3-5-18)16-20-15-22(31-25-20)19-6-7-21-23(14-19)30-13-12-29-21/h1-7,14-15H,8-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFVZQDJBSCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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